PF-5274857 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

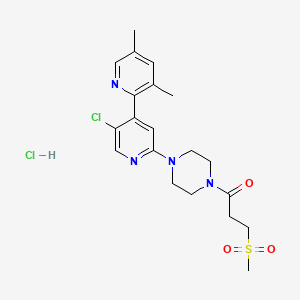

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULNFUQAVPTTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-5274857 Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent and Selective Smoothened Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for PF-5274857 hydrochloride, a potent, selective, and orally bioavailable antagonist of the Smoothened (Smo) receptor. PF-5274857 has demonstrated significant activity in preclinical models by inhibiting the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is aberrantly activated in various malignancies. This document details the compound's interaction with its molecular target, its effects on downstream signaling, and its anti-tumor efficacy in relevant cancer models.

Core Mechanism of Action: Targeting the Hedgehog Signaling Pathway

This compound exerts its pharmacological effect by directly targeting the Smoothened (Smo) receptor, a key transmembrane protein in the Hedgehog (Hh) signaling pathway.[1][2][3] In the absence of Hh ligands, the Patched (Ptch) receptor tonically inhibits Smo. Upon binding of a Hh ligand (e.g., Sonic Hedgehog, Shh) to Ptch, this inhibition is relieved, allowing Smo to transduce a signal that ultimately leads to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[1] These transcription factors then drive the expression of target genes involved in cell proliferation, survival, and differentiation.

PF-5274857 acts as a competitive antagonist of Smo, binding to the receptor and preventing its activation even in the presence of Hh pathway stimulation.[1] This blockade of Smo effectively silences the downstream signaling cascade, leading to the suppression of Gli-mediated gene transcription.[1][3] The potent and selective nature of PF-5274857 for Smo has been demonstrated in multiple preclinical studies.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of PF-5274857.

Table 1: In Vitro Activity of PF-5274857

| Parameter | Value | Cell/Assay Type | Reference |

| Ki (Smo Binding) | 4.6 ± 1.1 nmol/L | Competitive binding assay with human Smo | [1][3] |

| IC50 (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nmol/L | Shh-induced Gli1 reporter assay in MEF cells | [1][2][3] |

| IC50 (Smo Antagonism) | 5.8 nM | Not specified | [2] |

| Protein Kinase Inhibition | < 20% inhibition at 1 µM | Broad panel of protein kinases | [2] |

Table 2: In Vivo Efficacy and Pharmacokinetics of PF-5274857

| Parameter | Value | Animal Model | Reference |

| In Vivo IC50 (Gli1 Downregulation) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [1][2] |

| Apparent Volume of Distribution (Vd) | 5.6 ± 0.5 L/kg | Not specified | [2] |

| Half-life (T1/2) | 1.7 ± 0.1 hours | Not specified | [2] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize PF-5274857, the following diagrams are provided.

Detailed Experimental Protocols

Smoothened Competitive Binding Assay

This assay is designed to determine the binding affinity (Ki) of PF-5274857 to the Smoothened receptor.

-

Cell Line: HEK293 cells overexpressing human Smoothened.

-

Membrane Preparation: Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Principle: A radiolabeled Smo antagonist is used as a tracer. The assay measures the ability of unlabeled PF-5274857 to compete with the radiolabeled ligand for binding to the Smo receptor in the membrane preparation.

-

Procedure:

-

Varying concentrations of PF-5274857 are incubated with the Smo-containing cell membranes and a fixed concentration of the radiolabeled Smo antagonist.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by filtration.

-

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

-

Data Analysis: The data are analyzed using a non-linear regression to fit a one-site competition model, from which the IC50 (the concentration of PF-5274857 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Gli1 Luciferase Reporter Assay

This cell-based assay measures the functional inhibition of the Hedgehog signaling pathway by quantifying the transcriptional activity of Gli1.

-

Cell Line: Mouse embryonic fibroblasts (MEFs) or other suitable cells stably transfected with a Gli-responsive luciferase reporter construct.

-

Assay Principle: The luciferase reporter gene is under the control of a promoter containing Gli binding sites. Activation of the Hh pathway leads to Gli-mediated transcription and subsequent production of luciferase. The amount of light produced upon addition of a substrate is proportional to the pathway activity.

-

Procedure:

-

Cells are seeded in multi-well plates.

-

Cells are treated with a known Hh pathway agonist (e.g., Sonic Hedgehog ligand) in the presence of varying concentrations of PF-5274857.

-

The plates are incubated to allow for pathway activation and luciferase expression.

-

A luciferase assay reagent is added to the cells, and the resulting luminescence is measured using a luminometer.

-

-

Data Analysis: The luminescence signal is normalized to a control (agonist-treated cells without inhibitor). The IC50 value is determined by plotting the normalized signal against the log of the PF-5274857 concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Medulloblastoma Mouse Model

This preclinical model is used to evaluate the anti-tumor efficacy and pharmacodynamic effects of PF-5274857 in a disease-relevant setting.

-

Animal Model: Patched heterozygous (Ptch+/-) mice, which spontaneously develop medulloblastoma due to constitutive activation of the Hedgehog pathway.

-

Treatment Regimen: PF-5274857 is administered orally to tumor-bearing mice. Dosing schedules and concentrations are determined based on prior pharmacokinetic and tolerability studies.[2]

-

Efficacy Endpoints:

-

Pharmacodynamic Endpoints:

-

Gli1 Expression: At the end of the study, tumors and sometimes surrogate tissues like skin are harvested. The levels of Gli1 mRNA or protein are quantified to confirm target engagement and pathway inhibition in vivo.[1]

-

Conclusion

This compound is a potent and selective antagonist of the Smoothened receptor, a key component of the Hedgehog signaling pathway. Its mechanism of action has been well-characterized through a series of in vitro and in vivo studies, demonstrating its ability to bind to Smo with high affinity, inhibit downstream Gli-mediated transcription, and exert anti-tumor activity in a preclinical model of medulloblastoma. The compound's oral bioavailability and ability to cross the blood-brain barrier further underscore its potential as a therapeutic agent for Hh pathway-driven cancers. The absence of significant clinical trial data suggests that PF-5274857 remains a preclinical investigational compound.

References

PF-5274857 Hydrochloride: A Potent and Selective Smoothened Antagonist for Hedgehog Pathway Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. The G-protein coupled receptor, Smoothened (Smo), is a key transducer of Hh signaling. In the absence of Hh ligands, the Patched (Ptch) receptor inhibits Smo activity. Upon Hh binding to Ptch, this inhibition is relieved, leading to Smo activation and subsequent downstream signaling through the Gli family of transcription factors. Consequently, Smo represents a prime therapeutic target for cancers driven by an overactive Hh pathway.

PF-5274857 hydrochloride is a novel, potent, and selective small-molecule antagonist of the Smoothened receptor. This technical guide provides a comprehensive overview of the preclinical data on PF-5274857, focusing on its antagonist activity, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Quantitative Data Summary

The antagonist activity of PF-5274857 has been characterized through various in vitro and in vivo assays. The key quantitative parameters are summarized in the tables below for ease of comparison.

Table 1: In Vitro Activity of PF-5274857

| Parameter | Value | Cell/System | Description | Reference |

| Ki | 4.6 ± 1.1 nmol/L | HEK293 cells overexpressing human Smo | Dissociation constant for binding to Smoothened. | [1][2][3][4][5] |

| IC50 | 5.8 nM | Not specified | Half-maximal inhibitory concentration for Hedgehog signaling. | [2][4][5] |

| IC50 (Gli1) | 2.7 ± 1.4 nmol/L | Mouse Embryonic Fibroblast (MEF) cells | Half-maximal inhibitory concentration for blocking the transcriptional activity of the downstream gene Gli1. | [1][2] |

Table 2: In Vivo Activity of PF-5274857

| Parameter | Value | Model | Description | Reference |

| IC50 (Gli1) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | Half-maximal inhibitory concentration for Gli1 downregulation in a tumor model. | [1][2] |

| IC50 (Gli1) | 3.5 nM | Ptch+/-p53-/- medulloblastoma allograft mice | Estimated half-maximal inhibitory concentration for Gli1 downregulation in a specific medulloblastoma model. | [2] |

Signaling Pathway and Mechanism of Action

PF-5274857 exerts its therapeutic effect by directly targeting and inhibiting the Smoothened receptor, a central component of the Hedgehog signaling pathway. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for PF-5274857.

Caption: Hedgehog signaling pathway and the antagonistic action of PF-5274857 on Smoothened.

Experimental Protocols

Detailed methodologies for key assays used to characterize the Smoothened antagonist activity of PF-5274857 are provided below.

Competitive Radioligand Binding Assay

This assay quantifies the binding affinity of PF-5274857 to the Smoothened receptor by measuring its ability to compete with a radiolabeled Smo antagonist.

Caption: Workflow for the competitive radioligand binding assay.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells overexpressing human Smoothened (amino acids 181-787) are cultured in DMEM supplemented with 10% FBS, Penicillin-Streptomycin, and 0.1 mg/mL hygromycin until they reach approximately 90% confluency.[2]

-

Cells are washed with cold Dulbecco's PBS, and the cell pellet is resuspended in a membrane preparation buffer (50 mM Tris-HCl, pH 7.5, 250 mM sucrose (B13894) with protease inhibitors).[2]

-

The cell suspension is homogenized and centrifuged. The resulting pellet is resuspended in the assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25 mM MgCl2, 1 mM EDTA, and 0.1% protease-free bovine serum albumin) and homogenized.[2]

-

The total protein concentration in the membrane preparation is determined using a BCA protein assay.[2]

-

-

Competitive Binding Assay:

-

A 96-well GF/B filter plate is pre-wetted with the assay buffer.[2]

-

Serial dilutions of PF-5274857 are added to the wells.[2]

-

A constant concentration of a ³H-labeled Smoothened antagonist (e.g., 3 nM final concentration) is added to each well.[2]

-

The reaction is initiated by adding the membrane preparation (approximately 40 µg total protein) to each well.[2]

-

The plate is incubated for 2 hours at room temperature.[2]

-

The plate is then washed and vacuum dried.[2]

-

-

Data Acquisition and Analysis:

-

After drying, a scintillation cocktail (Microscint 20) is added to each well, and the plate is incubated for 30-60 minutes at room temperature.[2]

-

The radioactivity is quantified using a TopCount scintillation counter.[2]

-

The Ki value is calculated from the IC50 value obtained from the concentration-dependent competitive binding curve using the Cheng-Prusoff equation.

-

Gli-Luciferase Reporter Assay

This cell-based functional assay measures the ability of PF-5274857 to inhibit the transcriptional activity of Gli, a downstream effector in the Hedgehog signaling pathway.

Caption: Workflow for the Gli-luciferase reporter assay.

Detailed Methodology:

-

Cell Seeding:

-

Compound Addition and Pathway Activation:

-

On the following day, serial dilutions of PF-5274857 are added to the cells, with final concentrations typically ranging from picomolar to micromolar.[2]

-

Recombinant mouse Sonic Hedgehog (Shh) is then added to a final concentration of 2 µg/mL to stimulate the Hedgehog pathway.[2]

-

The cells are incubated with both the compound and Shh for 48 hours at 37°C and 5% CO₂.[2]

-

-

Luciferase Assay and Data Analysis:

-

After the 48-hour incubation, the Bright-Glo Luciferase Assay System reagent is added to each well. This reagent lyses the cells and contains the substrate for the luciferase enzyme.[2]

-

The luminescence, which is proportional to the level of Gli transcriptional activity, is measured using a luminometer.

-

The IC50 value is determined by fitting the dose-response data to a four-parameter sigmoidal equation.[3]

-

Pharmacokinetics and In Vivo Efficacy

PF-5274857 is orally available and metabolically stable in vivo.[1] A key feature of this compound is its ability to effectively penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors such as medulloblastoma.[1][2] In preclinical models, PF-5274857 has demonstrated robust antitumor activity.[1] For instance, in a mouse model of medulloblastoma, it showed significant dose-dependent tumor growth inhibition and even induced tumor regression at doses greater than 10 mg/kg.[2] The downregulation of Gli1 has been shown to be closely associated with tumor growth inhibition in patched(+/-) medulloblastoma mice.[1]

Conclusion

This compound is a potent and selective Smoothened antagonist with excellent in vitro and in vivo activity. Its ability to effectively inhibit the Hedgehog signaling pathway, coupled with its favorable pharmacokinetic profile, including blood-brain barrier penetration, underscores its potential as a therapeutic agent for cancers driven by aberrant Hedgehog signaling, particularly those affecting the central nervous system. The data and protocols presented in this guide provide a solid foundation for further investigation and development of PF-5274857.

References

- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Smo Antagonist | MCE [medchemexpress.cn]

- 5. PF-5274857 | Hedgehog/Smoothened 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

The Smoothened Antagonist PF-5274857: A Technical Guide to its Inhibition of the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-5274857, a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is a known driver in various malignancies, making it a key target for therapeutic intervention. This document details the mechanism of action of PF-5274857, presents its pharmacological data, and provides comprehensive experimental protocols for its evaluation.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a G-protein-coupled receptor-like protein.[2][3] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are the terminal effectors of the pathway.[4] Consequently, target gene expression is repressed.

Upon binding of a Hedgehog ligand to PTCH, the inhibition on SMO is relieved.[2] Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation.[2][5] Aberrant activation of this pathway, often due to mutations in PTCH or SMO, can lead to uncontrolled cell growth and tumorigenesis, particularly in cancers such as medulloblastoma and basal cell carcinoma.[6][7]

Mechanism of Action of PF-5274857

PF-5274857 is a small molecule antagonist of the Smoothened receptor.[8] It exerts its inhibitory effect by directly binding to SMO, thereby preventing its activation and subsequent downstream signaling, even in the presence of an active Hh ligand or in cases of PTCH inactivation.[5][8] By blocking the Hh pathway at the level of SMO, PF-5274857 effectively inhibits the transcriptional activity of GLI1, a key downstream target and a reliable pharmacodynamic marker of pathway inhibition.[8] This targeted inhibition of the Hedgehog pathway leads to decreased cell proliferation and survival in tumors that are dependent on this signaling cascade for their growth.[5]

Quantitative Pharmacological Data

The potency and efficacy of PF-5274857 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Cellular Activity of PF-5274857

| Parameter | Description | Value | Reference |

| Ki | Binding affinity to human Smoothened | 4.6 ± 1.1 nmol/L | [8] |

| IC50 (Cellular) | Inhibition of Gli1 transcriptional activity in MEF cells | 2.7 ± 1.4 nmol/L | [8] |

| IC50 (in vivo) | Downregulation of Gli1 in a mouse medulloblastoma model | 8.9 ± 2.6 nmol/L | [8] |

Table 2: In Vivo Efficacy of PF-5274857 in a Medulloblastoma Allograft Model

| Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition (%) | Statistical Significance (P-value) | Reference |

| 1 | 6 days | 39 ± 8 | 0.4 | [9] |

| 5 | 6 days | 80 ± 34 | 0.1 | [9] |

| 10 | 6 days | 119 ± 24 | 0.003 | [9] |

| 30 | 6 days | 133 ± 32 | 0.002 | [9] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PF-5274857.

Smoothened Competitive Binding Assay

This assay determines the binding affinity of PF-5274857 to the Smoothened receptor.

Materials:

-

HEK293 cells overexpressing human Smoothened

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 25 mM MgCl₂, 1 mM EDTA, 0.1% protease-free bovine serum albumin

-

3H-labeled Smoothened antagonist (radioligand)

-

PF-5274857

-

96-well GF/B filter plates

-

Scintillation fluid (Microscint 20)

-

TopCount scintillation counter

Protocol:

-

Prepare a membrane fraction from HEK293 cells overexpressing human Smo.

-

Pre-wet the 96-well GF/B filter plate with assay buffer for 10 minutes and then remove the buffer.

-

Add the following to each well in sequence:

-

20 µL of assay buffer

-

10 µL of serially diluted PF-5274857

-

20 µL of 3H-Smo antagonist (final concentration of 3 nM)

-

50 µL of the Smo-containing membrane preparation (40 µg total protein)

-

-

Incubate the plates at room temperature for 2 hours.

-

Wash the plates and dry them under a vacuum.

-

Dry the plates for 1 hour in a 60°C oven.

-

Add 45 µL of Microscint 20 to each well and incubate at room temperature for 30-60 minutes.

-

Measure the radioactivity in a TopCount scintillation counter.

-

Analyze the data using a suitable software (e.g., GraphPad Prism) to determine the Ki value.[1]

GLI-Luciferase Reporter Assay

This cell-based assay measures the inhibition of Hedgehog pathway-mediated transcriptional activity.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs) or NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant Sonic Hedgehog (Shh) ligand

-

PF-5274857

-

384-well plates

-

Bright-Glo Luciferase Assay System

Protocol:

-

Seed the reporter cells in 384-well plates and incubate overnight at 37°C and 5% CO₂.

-

Add PF-5274857 to the cells at final concentrations ranging from picomolar to micromolar in a serial dilution.

-

Add recombinant mouse Shh to a final concentration of 2 µg/mL to stimulate the Hedgehog pathway.

-

Incubate the cells with the compound and Shh for 48 hours at 37°C and 5% CO₂.

-

Perform the luciferase assay using the Bright-Glo Luciferase Assay System according to the manufacturer's instructions.

-

Measure both firefly and Renilla luciferase activity. Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.

-

Calculate the IC₅₀ value by fitting the dose-response curve using appropriate software.[1]

Medulloblastoma Allograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of PF-5274857 in a relevant disease context.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Medulloblastoma cells (e.g., from Ptch⁺/⁻p53⁺/⁻ mice)

-

Matrigel

-

PF-5274857 formulation for oral administration

-

Calipers for tumor measurement

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Protocol:

-

Subcutaneously inject a suspension of medulloblastoma cells mixed with Matrigel into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer PF-5274857 orally at various doses (e.g., 1, 5, 10, 30 mg/kg) daily for the duration of the study.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

At the end of the treatment period, euthanize the mice and excise the tumors.

-

A portion of the tumor tissue can be used for pharmacodynamic analysis, such as measuring Gli1 mRNA levels by qRT-PCR, to confirm target engagement.

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.[10]

Preclinical Pharmacokinetics and Brain Penetration

PF-5274857 has demonstrated favorable pharmacokinetic properties in preclinical studies. It is orally available and metabolically stable in vivo.[8] A key feature of this compound is its ability to effectively penetrate the blood-brain barrier.[8] This is particularly significant for the treatment of brain tumors like medulloblastoma. Studies have shown that PF-5274857 can inhibit Smoothened activity in the brain of primary medulloblastoma mouse models, leading to improved survival rates.[8] The brain permeability has also been confirmed and quantified in non-tumor-bearing preclinical species with an intact blood-brain barrier.[8]

Conclusion

PF-5274857 is a potent and selective Smoothened antagonist with robust anti-tumor activity in preclinical models of Hedgehog pathway-driven cancers. Its ability to cross the blood-brain barrier makes it a promising clinical candidate for the treatment of brain tumors such as medulloblastoma. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of the Hedgehog signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 3. Fluorescent GLI1/Sonic hedgehog pathway reporter lentivirus [lipexogen.com]

- 4. A CK1α Activator Penetrates the Brain and Shows Efficacy Against Drug-resistant Metastatic Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracranial Orthotopic Allografting of Medulloblastoma Cells in Immunocompromised Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Medulloblastoma development: tumor biology informs treatment decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced Survival of High-Risk Medulloblastoma-Bearing Mice after Multimodal Treatment with Radiotherapy, Decitabine, and Abacavir [mdpi.com]

- 10. Tis21-gene therapy inhibits medulloblastoma growth in a murine allograft model - PMC [pmc.ncbi.nlm.nih.gov]

PF-5274857 Hydrochloride: A Comprehensive Technical Review of its Potency and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5274857 hydrochloride is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Aberrant activation of this pathway is a known driver in various malignancies, including medulloblastoma and basal cell carcinoma. This technical guide provides an in-depth overview of the binding affinity (Ki) and inhibitory concentrations (IC50) of PF-5274857, detailed experimental protocols for their determination, and a visualization of its mechanism of action within the Hedgehog signaling cascade.

Quantitative Pharmacological Data

The inhibitory activity of PF-5274857 has been characterized across biochemical, cellular, and in vivo models. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity and Inhibitory Potency of PF-5274857

| Parameter | Value (nM) | Description |

| Ki | 4.6 | Binding affinity to the Smoothened (Smo) receptor. |

| IC50 (Smo Antagonism) | 5.8 | Concentration required for 50% inhibition of Smo activity. |

| IC50 (Cellular) | 2.7 ± 1.4 | Concentration for 50% inhibition of Sonic Hedgehog (Shh)-induced Hedgehog pathway activity, measured by Gli1 transcriptional activity in mouse embryonic fibroblast (MEF) cells.[1] |

| IC50 (in vivo) | 8.9 ± 2.6 | Concentration for 50% antitumor activity in a medulloblastoma mouse model.[1] |

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

PF-5274857 exerts its therapeutic effect by antagonizing the Smoothened receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the Ptch-mediated inhibition of Smo. This allows Smo to transduce a signal downstream, leading to the activation of Gli transcription factors, which then translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival.

PF-5274857 binds to Smo, preventing its activation even in the presence of Hedgehog ligands. This blockade of Smo function effectively shuts down the entire downstream signaling cascade, leading to the suppression of Gli-mediated gene transcription and subsequent inhibition of tumor growth in Hh-dependent cancers.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological properties of PF-5274857.

Determination of Ki: Competitive Radioligand Binding Assay

This protocol describes a representative method for determining the binding affinity (Ki) of PF-5274857 for the Smoothened receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing human Smoothened receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand (e.g., [3H]-Cyclopamine).

-

Unlabeled competitor (this compound).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-Smo cells.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of radioligand to each well.

-

Add increasing concentrations of PF-5274857 to the wells.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Determination of Cellular IC50: Gli1 mRNA Expression Assay

This protocol details a representative method for measuring the cellular IC50 of PF-5274857 by quantifying the expression of the Hedgehog pathway target gene, Gli1, in mouse embryonic fibroblasts (MEFs).

Materials:

-

Mouse embryonic fibroblasts (MEFs).

-

Cell culture medium and reagents.

-

Sonic Hedgehog (Shh) conditioned medium.

-

This compound.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for Gli1 and a housekeeping gene (e.g., GAPDH).

-

qPCR instrument.

Procedure:

-

Cell Culture and Treatment:

-

Plate MEFs in 6-well plates and culture until they reach a suitable confluency.

-

Treat the cells with Shh conditioned medium to induce Hedgehog pathway activation.

-

Concurrently, treat the cells with a serial dilution of PF-5274857.

-

Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 24-48 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Lyse the cells and extract total RNA using a commercial kit.

-

Quantify the RNA and assess its purity.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix with qPCR master mix, primers for Gli1 and the housekeeping gene, and the synthesized cDNA.

-

Run the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for Gli1 and the housekeeping gene.

-

Calculate the relative expression of Gli1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.[2]

-

Plot the percentage of Gli1 expression inhibition against the logarithm of the PF-5274857 concentration to determine the IC50 value.

-

Determination of In Vivo IC50: Medulloblastoma Xenograft Model

This protocol provides a representative methodology for assessing the in vivo efficacy and determining the in vivo IC50 of PF-5274857 in an orthotopic medulloblastoma mouse model.[3]

Materials:

-

Immunocompromised mice (e.g., athymic nude mice).

-

Medulloblastoma cell line (e.g., derived from a Ptch+/- mouse model).

-

This compound formulated for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

Surgical and necropsy tools.

Procedure:

-

Tumor Implantation:

-

Subcutaneously or orthotopically implant medulloblastoma cells into the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into different treatment groups, including a vehicle control group and several dose groups for PF-5274857.

-

Administer PF-5274857 or vehicle daily via oral gavage.

-

-

Monitoring and Efficacy Assessment:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Monitor the mice for any signs of toxicity.

-

The study is typically terminated when tumors in the control group reach a predetermined size.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for each dose.

-

Determine the in vivo IC50 by plotting the TGI against the dose of PF-5274857.

-

Conclusion

This compound is a highly potent Smoothened antagonist with low nanomolar Ki and IC50 values. Its mechanism of action, through the inhibition of the Hedgehog signaling pathway, has been well-characterized. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this and similar compounds. The robust in vitro and in vivo activity of PF-5274857 underscores its potential as a therapeutic agent for the treatment of Hedgehog-driven cancers.

References

In Vitro Characterization of PF-5274857 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of PF-5274857 hydrochloride, a potent and selective antagonist of the Smoothened (Smo) receptor within the Hedgehog (Hh) signaling pathway. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and replicate key experiments for evaluating the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the in vitro activity of PF-5274857.

| Parameter | Value | Assay Type | Target | Species | Reference |

| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | Competitive Radioligand Binding | Smoothened (Smo) | Human | [1] |

| Functional Potency (IC50) | 2.7 ± 1.4 nmol/L | Gli1 Luciferase Reporter Assay | Hedgehog Pathway | Murine | [1] |

Experimental Protocols

Detailed methodologies for the pivotal in vitro assays used to characterize PF-5274857 are provided below.

Competitive Radioligand Binding Assay for Smoothened

This assay quantifies the affinity of PF-5274857 for the Smoothened receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells overexpressing human Smoothened

-

Cell lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Radioligand (e.g., 3H-labeled Smo antagonist)

-

This compound

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells overexpressing human Smoothened to confluency.

-

Harvest and homogenize the cells in cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and centrifuge again.

-

Resuspend the final pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

Pre-wet the 96-well filter plate with assay buffer.

-

In each well, add in the following order:

-

Assay buffer

-

Serial dilutions of this compound

-

A fixed concentration of the 3H-labeled Smo antagonist radioligand

-

The prepared cell membrane suspension.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours) with gentle agitation.

-

-

Filtration and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through the filter plate.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters completely.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled ligand) from the total binding.

-

Plot the specific binding as a function of the PF-5274857 concentration.

-

Calculate the IC50 value from the resulting competition curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Gli1 Luciferase Reporter Assay

This cell-based assay measures the functional inhibition of the Hedgehog signaling pathway by quantifying the transcriptional activity of the downstream effector, Gli1.

Materials:

-

NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Cell culture medium (e.g., DMEM with 10% calf serum, penicillin/streptomycin).

-

Low serum medium (e.g., DMEM with 0.5% calf serum).

-

Hedgehog pathway agonist (e.g., Sonic hedgehog conditioned medium (Shh-CM) or Purmorphamine).

-

This compound.

-

96-well white, clear-bottom tissue culture plates.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Protocol:

-

Cell Seeding:

-

Seed the NIH-3T3 Gli-reporter cells into 96-well plates at a density that will ensure they are confluent on the day of the assay.

-

Incubate the cells overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

The following day, carefully replace the growth medium with low serum medium.

-

Prepare serial dilutions of this compound in low serum medium.

-

Add the diluted PF-5274857 to the appropriate wells.

-

To stimulate the Hedgehog pathway, add the agonist (e.g., Shh-CM or Purmorphamine) to all wells except the negative control.

-

Include control wells with cells treated with vehicle (e.g., DMSO) and the agonist, as well as unstimulated cells with vehicle only.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Remove the medium from the wells.

-

Lyse the cells by adding passive lysis buffer and incubate according to the manufacturer's instructions.

-

Transfer the cell lysate to an opaque 96-well plate suitable for luminescence measurements.

-

Add the firefly luciferase substrate and measure the luminescence.

-

Add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence again.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity as a function of the PF-5274857 concentration.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflow.

Caption: Mechanism of PF-5274857 action in the Hedgehog pathway.

References

Technical Guide: Blood-Brain Barrier Penetration of PF-5274857

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the blood-brain barrier (BBB) penetration characteristics of PF-5274857, a potent and selective Smoothened (Smo) antagonist. The information presented herein is compiled from publicly available preclinical data and is intended to inform researchers and drug development professionals on the central nervous system (CNS) distribution of this compound.

Executive Summary

PF-5274857 has been demonstrated to effectively cross the blood-brain barrier in preclinical models. In vivo studies in rats have shown that approximately 40-44% of the unbound PF-5274857 in plasma is able to penetrate the CNS. Furthermore, in vitro assessments have indicated that PF-5274857 is not a substrate for P-glycoprotein (P-gp), a key efflux transporter at the BBB, which likely contributes to its favorable brain penetration profile. These characteristics make PF-5274857 a promising candidate for the treatment of brain malignancies driven by the Hedgehog signaling pathway, such as medulloblastoma.[1][2][3]

Quantitative Data on Blood-Brain Barrier Penetration

The following table summarizes the key quantitative parameters determined in preclinical studies assessing the BBB penetration of PF-5274857.

| Parameter | Species | Value | Time Points | Reference |

| Ratio of CSF Concentration to Unbound Plasma Concentration | Rat | 0.43 ± 0.03 | 1 hour post-dose | [2][3] |

| 0.44 ± 0.1 | 4 hours post-dose | [2][3] | ||

| P-glycoprotein Substrate | In vitro | Not a substrate | N/A | [3] |

Experimental Protocols

In Vivo Assessment of Blood-Brain Barrier Penetration in Rats

This protocol describes the methodology used to determine the concentration of PF-5274857 in the cerebrospinal fluid (CSF) and plasma of rats to assess its ability to cross the blood-brain barrier.

Objective: To quantify the brain penetration of PF-5274857 by determining the ratio of its concentration in the CSF to its unbound concentration in plasma.

Animal Model:

-

Species: Male Sprague-Dawley rats

-

Weight: 250-350 g

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Drug Administration:

-

Compound: PF-5274857

-

Formulation: Solution in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Route of Administration: Oral gavage (p.o.)

-

Dose: A single dose sufficient to achieve measurable plasma and CSF concentrations.

Sample Collection:

-

At designated time points post-dose (e.g., 1 and 4 hours), animals are anesthetized.

-

Blood Sampling: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

CSF Sampling: CSF is collected from the cisterna magna using a fine-gauge needle. Samples are immediately frozen and stored at -80°C.

Sample Analysis:

-

Quantification Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the concentrations of PF-5274857 in plasma and CSF samples.

-

Sample Preparation: Plasma and CSF samples are typically subjected to protein precipitation with acetonitrile (B52724) containing an internal standard. The supernatant is then analyzed.

-

LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Detection: Multiple reaction monitoring (MRM) is used for sensitive and specific detection of PF-5274857 and the internal standard.

Data Analysis:

-

The unbound fraction of PF-5274857 in plasma (fu,plasma) is determined using an appropriate in vitro method such as equilibrium dialysis.

-

The unbound plasma concentration is calculated by multiplying the total plasma concentration by fu,plasma.

-

The ratio of the CSF concentration to the unbound plasma concentration is calculated at each time point to determine the extent of BBB penetration.

In Vitro P-glycoprotein Substrate Assay

This protocol outlines a typical bidirectional transport assay using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) to assess whether PF-5274857 is a substrate of the P-gp efflux pump.

Objective: To determine if PF-5274857 is actively transported by P-glycoprotein.

Cell Line:

-

MDCK-MDR1 cells overexpressing human P-glycoprotein.

-

Parental MDCK cells as a control.

Experimental Setup:

-

MDCK-MDR1 and MDCK cells are seeded on permeable Transwell® inserts and cultured to form confluent monolayers.

-

The integrity of the cell monolayers is verified by measuring the transepithelial electrical resistance (TEER).

Transport Assay:

-

The cell monolayers are washed with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

PF-5274857 is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate at a defined concentration.

-

The transport of PF-5274857 is measured in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).

-

Samples are collected from the receiver chamber at specified time points (e.g., 60, 120 minutes).

-

The assay is also performed in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar) to confirm P-gp mediated transport.

Sample Analysis:

-

The concentration of PF-5274857 in the collected samples is quantified by LC-MS/MS.

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B).

-

A compound is considered a P-gp substrate if the efflux ratio is significantly greater than 1 (typically >2) and this transport is inhibited by a known P-gp inhibitor.

Visualizations

References

The Potent and Selective Inhibition of Gli1 Transcription by PF-5274857 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5274857 hydrochloride is a potent, selective, and orally bioavailable antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[4][5][6] PF-5274857 effectively suppresses the downstream transcriptional activity of Glioma-associated oncogene homolog 1 (Gli1), a terminal effector of the Hh pathway, leading to the inhibition of tumor growth.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of PF-5274857, its quantitative effects on Gli1 transcription, and detailed experimental protocols for assessing its activity.

Introduction to the Hedgehog Signaling Pathway and Gli1

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[4][6] In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to the Patched (PTCH) receptor alleviates its inhibition of the G protein-coupled receptor, Smoothened (SMO).[5][6] This activation of SMO leads to a signaling cascade that culminates in the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).[5][7] Gli1 functions primarily as a transcriptional activator, promoting the expression of genes involved in cell proliferation, survival, and differentiation.[4][7] Aberrant activation of the Hh pathway, often through mutations in PTCH or SMO, can lead to the constitutive activation of Gli1 and contribute to the development and progression of various cancers, including medulloblastoma and basal cell carcinoma.[4][8]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that directly targets and antagonizes the SMO receptor.[1][2][3] By binding to SMO, PF-5274857 prevents its activation, even in the presence of Hh ligands or in cases of activating SMO mutations.[1] This blockade of SMO effectively shuts down the downstream signaling cascade, preventing the activation and nuclear translocation of Gli1.[8][9] Consequently, the transcription of Gli1 target genes is suppressed, leading to anti-proliferative and pro-apoptotic effects in Hh pathway-dependent tumor cells.[1]

Quantitative Data on the Effect of PF-5274857 on Gli1 Transcription

The inhibitory activity of PF-5274857 on the Hh pathway and Gli1 transcription has been quantified in various preclinical models. The following tables summarize the key findings.

| Parameter | Value | Model System | Reference |

| Ki for SMO Binding | 4.6 ± 1.1 nmol/L | --- | [1] |

| IC50 for SMO Antagonism | 5.8 nM | --- | [2][3] |

| Parameter | Value | Model System | Reference |

| IC50 for Gli1 Transcriptional Activity | 2.7 ± 1.4 nmol/L | Mouse Embryonic Fibroblast (MEF) cells | [1][2] |

| In Vivo IC50 for Gli1 Inhibition | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [1] |

| In Vivo IC50 for Gli1 Inhibition | 3.5 nM | Ptch+/-p53-/- medulloblastoma allograft mice | [2] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the effect of PF-5274857 on Gli1 transcription.

Gli1 Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of Gli1 in response to Hh pathway modulation.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., NIH3T3 or Shh-LIGHT2 cells) in DMEM supplemented with 10% FBS and antibiotics.

-

Seed cells into 96-well plates at an appropriate density.

-

Co-transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control.

-

Induce Hh pathway activation by adding a conditioned medium containing Sonic Hedgehog (SHh) or a SMO agonist (e.g., SAG).

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the PF-5274857 concentration and fitting the data to a four-parameter logistic curve.

-

References

- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]

- 5. Hedgehog Pathway and GLI1 Isoforms in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PF-5274857 Hydrochloride: A Potent Smoothened Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5274857 hydrochloride is a potent, selective, and orally bioavailable small molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo an attractive therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for key assays, a summary of its chemical and pharmacological properties in structured tables, and visualizations of its mechanism of action and experimental workflows.

Chemical Structure and Properties

PF-5274857 is a complex molecule with the systematic IUPAC name 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one.[1][2][3] The hydrochloride salt is commonly used for research and development purposes to improve solubility and stability.

Table 1: Chemical and Physical Properties of PF-5274857 and its Hydrochloride Salt

| Property | Value | Reference |

| Chemical Formula (Free Base) | C20H25ClN4O3S | [4] |

| Molecular Weight (Free Base) | 436.96 g/mol | [4] |

| CAS Number (Free Base) | 1373615-35-0 | [4] |

| Chemical Formula (Hydrochloride) | C20H25ClN4O3S · HCl | [5] |

| Molecular Weight (Hydrochloride) | 473.42 g/mol | [5] |

| Appearance | White to off-white solid | |

| Solubility (Free Base) | DMSO: 83 mg/mL (189.95 mM) Water: 83 mg/mL (189.95 mM) Ethanol: Insoluble | [4] |

| Solubility (Hydrochloride) | Soluble in water and DMSO | [5] |

| SMILES (Free Base) | CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C | [4] |

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

PF-5274857 exerts its biological effects by antagonizing the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway. In the absence of Hh ligands, the receptor Patched (PTCH) inhibits Smo activity. Upon binding of an Hh ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing Smo to activate a downstream signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors. These transcription factors then induce the expression of target genes involved in cell proliferation, survival, and differentiation.

PF-5274857 binds to Smo and prevents its activation, thereby blocking the entire downstream signaling cascade, even in the presence of Hh ligands or in cases of PTCH mutations that lead to constitutive pathway activation.

Figure 1. Hedgehog signaling pathway and the inhibitory action of PF-5274857.

Pharmacological Properties

PF-5274857 is a highly potent and selective inhibitor of the Smo receptor. Its efficacy has been demonstrated in various in vitro and in vivo models.

Table 2: In Vitro and In Vivo Activity of PF-5274857

| Parameter | Value | Model System | Reference |

| Smo Binding Affinity (Ki) | 4.6 ± 1.1 nM | Human Smoothened | [6] |

| IC50 (Smo Antagonism) | 5.8 nM | [7] | |

| IC50 (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nM | Mouse Embryonic Fibroblasts (MEFs) | [6] |

| In Vivo IC50 (Antitumor Efficacy) | 8.9 ± 2.6 nM | Medulloblastoma allograft mouse model | [6] |

Experimental Protocols

Smoothened (Smo) Competitive Binding Assay

This protocol details a competitive binding assay to determine the affinity of test compounds for the Smoothened receptor.

Figure 2. Workflow for the Smoothened competitive binding assay.

Methodology:

-

Membrane Preparation: HEK293 cells overexpressing human Smoothened are harvested and homogenized in a lysis buffer. The homogenate is centrifuged, and the resulting cell pellet containing the membranes is resuspended in the assay buffer (50 mM Tris-HCl, pH 7.5, 25 mM MgCl₂, 1 mM EDTA). Protein concentration is determined using a BCA protein assay.

-

Assay Setup: The assay is performed in a 96-well filter plate. Each well receives a sequential addition of assay buffer, a serial dilution of PF-5274857 or a reference compound, a constant concentration of a radiolabeled Smo antagonist (e.g., ³H-cyclopamine), and the cell membrane preparation.

-

Incubation and Washing: The plate is incubated for 2 hours at room temperature to allow for competitive binding. Following incubation, the wells are washed to remove unbound radioligand.

-

Detection and Analysis: A scintillation cocktail is added to each well, and the plate is read using a scintillation counter to measure the amount of bound radioligand. The data are then analyzed using non-linear regression to determine the IC50 and subsequently the Ki of the test compound.

GLI1 Reporter Gene Assay

This cell-based assay measures the functional consequence of Smo inhibition by quantifying the transcriptional activity of GLI1, a downstream target of the Hedgehog pathway.

Methodology:

-

Cell Culture and Transfection: Mouse embryonic fibroblasts (MEFs) or other suitable cells are co-transfected with a Gli-responsive luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase).

-

Compound Treatment and Pathway Activation: The transfected cells are treated with serial dilutions of PF-5274857 for a specified period. The Hedgehog pathway is then activated using a Smo agonist (e.g., SAG) or a recombinant Hh ligand (e.g., Shh).

-

Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The Gli-luciferase activity is normalized to the control reporter activity to account for variations in cell number and transfection efficiency.

-

Data Analysis: The normalized luciferase values are plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Pharmacokinetics

Studies have shown that PF-5274857 is orally bioavailable and can penetrate the blood-brain barrier, a critical property for treating brain tumors such as medulloblastoma.

Table 3: Pharmacokinetic Parameters of PF-5274857

| Parameter | Species | Dose and Route | Value | Reference |

| Oral Bioavailability | Preclinical models | Oral | Orally available and metabolically stable | [6] |

| Blood-Brain Barrier Penetration | Preclinical models | Oral | Effectively penetrates the blood-brain barrier | [6] |

Synthesis Overview

The chemical synthesis of this compound is a multi-step process. While a detailed, publicly available protocol for the hydrochloride salt formation is not readily accessible, the general approach involves the synthesis of the free base followed by salt formation. The synthesis of the core structure likely involves the coupling of a substituted bipyridine derivative with a piperazine (B1678402) moiety, followed by the addition of the methylsulfonylpropanoyl side chain. The final step would involve reacting the free base with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.

Conclusion

This compound is a well-characterized and highly potent antagonist of the Smoothened receptor. Its ability to effectively inhibit the Hedgehog signaling pathway, coupled with its favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration, makes it a valuable tool for preclinical research and a potential candidate for the treatment of Hh-driven malignancies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working with this promising compound.

References

- 1. doronscientific.com [doronscientific.com]

- 2. 1373615-35-0|1-(4-(5'-Chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one|BLD Pharm [bldpharm.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. adooq.com [adooq.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: PF-5274857 Hydrochloride for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5274857 hydrochloride is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma.[2][3] PF-5274857 has demonstrated robust anti-tumor activity in preclinical mouse models of medulloblastoma, highlighting its potential as a therapeutic agent.[1] Notably, it is orally available and can penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors.[1]

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on available preclinical data and established laboratory procedures.

Data Presentation

In Vitro and In Vivo Efficacy of PF-5274857

| Parameter | Value | Cell/Model System | Reference |

| Ki (Smoothened Binding) | 4.6 ± 1.1 nmol/L | In vitro | [1] |

| IC50 (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nmol/L | In vitro (Cells) | [1] |

| In Vivo IC50 (Gli1 Downregulation) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [1] |

Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation can lead to tumorigenesis. PF-5274857 acts by inhibiting the Smoothened (Smo) protein, a central transducer in this pathway.

Caption: Hedgehog Signaling Pathway and the Mechanism of Action of PF-5274857.

Experimental Protocols

Formulation of this compound for Oral Administration

Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice. As this compound is likely to be a poorly water-soluble compound, a suspension is a common formulation strategy.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, or 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water)

-

Sterile, amber-colored storage vials

-

Sterile magnetic stir bar and stir plate

-

Calibrated balance

-

Spatula

-

Sterile graduated cylinder

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.

-

Prepare the vehicle:

-

For 0.5% methylcellulose: Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while continuously stirring with a magnetic stir bar. It may be necessary to heat the water initially to aid dissolution, then cool to room temperature.

-

-

Weigh the this compound powder accurately using a calibrated balance.

-

Prepare the suspension:

-

Slowly add the weighed this compound powder to the prepared vehicle while continuously stirring.

-

Continue stirring for at least 30 minutes to ensure a homogenous suspension.

-

-

Store the formulation in a sterile, amber-colored vial at 4°C to protect from light and prevent degradation.

-

Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.

In Vivo Dosing Protocol: Oral Gavage in a Medulloblastoma Mouse Model

Objective: To administer this compound orally to mice bearing medulloblastoma tumors to evaluate its anti-tumor efficacy.

Animal Model:

-

Genetically engineered mouse models (GEMMs) of medulloblastoma (e.g., Ptch1+/- mice) or mice with orthotopic xenografts of human medulloblastoma cell lines are commonly used.

Materials:

-

Mice (appropriate strain and age for the model)

-

This compound formulation

-

Sterile oral gavage needles (20-22 gauge, with a ball tip)

-

Sterile syringes (1 mL)

-

Animal scale

-

70% ethanol (B145695) for disinfection

Experimental Workflow:

Caption: Experimental Workflow for In Vivo Efficacy Studies.

Procedure:

-

Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Tumor Induction/Implantation: Induce tumor formation in GEMMs or implant medulloblastoma cells orthotopically into the cerebellum of recipient mice.

-

Tumor Monitoring: Monitor tumor growth using appropriate imaging techniques (e.g., bioluminescence imaging) or by observing clinical signs.

-

Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Dosing Regimen:

-

Dose: While the exact dose from the primary literature is not publicly available, a starting point could be in the range of 10-50 mg/kg, administered once or twice daily. Dose-response studies are recommended to determine the optimal dose for a specific model.

-

Administration: Administer the this compound formulation or vehicle control via oral gavage.

-

Weigh each mouse to calculate the precise volume to be administered.

-

Gently restrain the mouse.

-

Insert the gavage needle carefully into the esophagus.

-

Slowly dispense the calculated volume.

-

-

Duration: Continue treatment for a specified period (e.g., 21-28 days) or until a predetermined endpoint is reached.

-

-

Monitoring and Endpoints:

-

Monitor animal health daily (body weight, behavior, signs of toxicity).

-

Measure tumor volume regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and collect tissues (tumor, skin, brain) for further analysis (e.g., histopathology, biomarker analysis such as Gli1 levels).

-

For survival studies, monitor animals until they meet the criteria for euthanasia.

-

Concluding Remarks

These protocols provide a framework for conducting in vivo studies with this compound in mouse models. Researchers should adapt these guidelines to their specific experimental design and animal model. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments. The potent anti-tumor activity and favorable pharmacokinetic properties of PF-5274857 make it a valuable tool for investigating the role of the Hedgehog pathway in cancer and for preclinical evaluation of Smoothened-targeted therapies.

References

- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted treatment for sonic hedgehog-dependent medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Application Notes and Protocols for PF-5274857 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5274857 is a potent, selective, and brain-penetrant antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] By binding to Smo, PF-5274857 effectively inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors, which are implicated in cell proliferation, differentiation, and survival.[3] Dysregulation of the Hh pathway is a known driver in various malignancies, making PF-5274857 a valuable tool for cancer research, particularly for tumors of the brain and those with activated Hh signaling.[1] These application notes provide a detailed protocol for the proper dissolution and use of PF-5274857 hydrochloride for in vitro cell culture experiments.

Data Presentation: Physicochemical Properties

A summary of the relevant physicochemical and biological activity data for PF-5274857 is presented below. Careful attention should be paid to the solubility of the compound to ensure accurate and reproducible experimental results.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₅ClN₄O₃S | [4][5] |

| Molecular Weight | 436.96 g/mol | [4][5] |

| CAS Number | 1373615-35-0 | [4][5] |

| Solubility in DMSO | ~83-87 mg/mL (~190-199 mM) | [4][5] |

| Solubility in Water | Insoluble | [4] |

| Solubility in Ethanol | Insoluble | [4][5] |

| Mechanism of Action | Smoothened (Smo) antagonist | [1][2][3] |

| In Vitro IC₅₀ (Gli1) | 2.7 ± 1.4 nM | [1][5] |

| Binding Affinity (Ki) | 4.6 ± 1.1 nM | [1][5] |

Note: Solubility can vary slightly between batches. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

For cell culture applications, it is standard practice to first prepare a high-concentration stock solution of this compound in an organic solvent, which can then be diluted to the final working concentration in the cell culture medium. Given its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Materials:

-

This compound powder

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Protocol:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution, dissolve 4.37 mg of this compound in 1 mL of DMSO.

-

Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[2] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for longer-term storage.[4]

Preparation of Working Solutions for Cell Culture

The concentrated DMSO stock solution must be diluted into the cell culture medium to achieve the final desired concentration for treating cells. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Materials:

-

Concentrated this compound stock solution (in DMSO)

-

Pre-warmed complete cell culture medium

-

Sterile tubes for dilution

-

Calibrated pipettes and sterile tips

Protocol:

-

Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.

-

Serial Dilution (Recommended): Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to reach the final working concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 10 µL of the 10 mM stock to 10 mL of culture medium).

-

Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.

-

Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.

-

Control Group: Remember to include a vehicle control in your experiment by adding the same final concentration of DMSO to the cell culture medium without the compound.

Visualizations

Hedgehog Signaling Pathway and Inhibition by PF-5274857

The following diagram illustrates the canonical Hedgehog signaling pathway and the mechanism of inhibition by PF-5274857. In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits Smoothened (Smo), leading to the cleavage and inactivation of Gli transcription factors. Upon ligand binding, this inhibition is relieved, allowing Smo to activate the Gli proteins, which then translocate to the nucleus and induce the expression of target genes. PF-5274857 directly antagonizes Smo, thereby blocking the pathway even in the presence of the Hedgehog ligand.

Caption: Mechanism of Hedgehog pathway inhibition by PF-5274857.

Experimental Workflow for Cell Treatment

This workflow diagram outlines the key steps for dissolving and applying this compound in a typical cell culture experiment.

Caption: Workflow for preparing and using PF-5274857 in cell culture.

References

- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. adooq.com [adooq.com]

Application Notes and Protocols for PF-5274857 Hydrochloride in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction